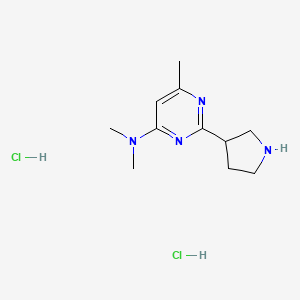

N,N,6-trimethyl-2-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N,6-trimethyl-2-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-8-6-10(15(2)3)14-11(13-8)9-4-5-12-7-9;;/h6,9,12H,4-5,7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGULRSAZVOHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCNC2)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N,6-Trimethyl-2-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS No. 1361114-89-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 279.21 g/mol |

| CAS Number | 1361114-89-7 |

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. Various synthetic routes have been explored to optimize yield and purity.

Antiproliferative Effects

Research indicates that compounds similar to N,N,6-trimethyl-2-(pyrrolidin-3-yl)pyrimidin-4-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related pyrimidine derivatives showed promising results against breast, colon, and lung cancer cell lines, indicating that modifications in the structure can lead to enhanced biological activity .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may be linked to its ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For example, some derivatives have shown to inhibit dihydrofolate reductase (DHFR), although this specific compound does not exhibit such inhibition .

Case Studies

- Anticancer Activity : In a study evaluating various pyrimidine derivatives, N,N,6-trimethyl compounds were tested for their ability to inhibit cancer cell growth. The results indicated a moderate to high level of activity against selected cancer cell lines, suggesting potential for further development as anticancer agents .

- Cytotoxicity Assessment : A comparative analysis of cytotoxic effects revealed that while some derivatives exhibited potent antiproliferative effects, they also displayed varying levels of cytotoxicity towards normal cells. This highlights the importance of structural modifications in minimizing toxicity while retaining efficacy .

Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N,N,6-trimethyl derivative | MCF7 (Breast) | 12.5 |

| N,N,6-trimethyl derivative | HCT116 (Colon) | 15.0 |

| N,N,6-trimethyl derivative | A549 (Lung) | 10.0 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Potential:

N,N,6-trimethyl-2-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride has been investigated for its interactions with various biological targets, including enzymes and receptors. Its structural features suggest potential roles as:

- Enzyme Inhibitors: The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

- Receptor Modulators: Its ability to interact with receptor sites could lead to therapeutic applications in treating conditions such as neurological disorders and cancer.

2. Structure-Activity Relationships (SAR):

Research into the SAR of similar compounds indicates that modifications to the pyrimidine and pyrrolidine moieties can significantly alter biological activity. This insight allows for the design of more effective analogs tailored for specific therapeutic targets .

Biological Research Applications

1. Interaction Studies:

Studies have focused on the interaction of this compound with various biomolecular targets. These investigations are crucial for understanding its mechanism of action and potential therapeutic effects.

2. Case Studies:

Several case studies highlight the compound's efficacy:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines.

- Neuroprotective Effects: Research indicates that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N,N,6-Trimethyl-2-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride | 1210961-10-6 | C₁₁H₂₀Cl₂N₄ | 292.25 (calc) | N,N,6-trimethyl; pyrrolidin-3-yl |

| N,N,2-Trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride | 1210961-10-6 | C₁₁H₂₀Cl₂N₄ | 292.25 | N,N,2-trimethyl; pyrrolidin-3-yl |

| N,N,6-Trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride | 1361112-22-2 | C₁₁H₂₀Cl₂N₄ | 279.21 | N,N,6-trimethyl; pyrrolidin-2-yl |

| 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride | 1448850-52-9 | C₁₀H₁₈Cl₂N₄ | 273.19 | 6-methyl; (R)-pyrrolidin-3-yl |

| N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride | Not provided | C₁₀H₁₇ClN₄ | 228.72 | N-methyl; pyrrolidin-3-ylmethyl |

Key Observations:

Positional Isomerism: The N,N,6-trimethyl vs. N,N,2-trimethyl variants (CAS 1210961-10-6) differ in methyl group placement on the pyrimidine ring. Pyrrolidin-2-yl vs. pyrrolidin-3-yl substituents (e.g., 1361112-22-2 vs. 1210961-10-6) influence spatial orientation, impacting interactions with chiral targets .

Functional Group Variations :

- The trifluoromethyl group in N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride () introduces strong electron-withdrawing effects, enhancing metabolic stability compared to methyl-substituted analogs .

- Pyrrolidin-3-ylmethyl substituents () extend the molecule’s flexibility, possibly improving solubility but reducing receptor selectivity .

Safety and Handling :

- While safety data for the exact compound are unavailable, analogs like N,N,6-trimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride () require stringent precautions (e.g., P280/P284 for respiratory protection), suggesting similar hazards for pyrrolidine derivatives .

- Compounds with dihydrochloride salts (e.g., 1448850-52-9) typically exhibit improved stability but may require controlled storage (P403+P233) .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine core, N,N,6-trimethylpyrimidin-4-amine , can be synthesized via a cyclocondensation of suitable amidines with β-dicarbonyl compounds or their derivatives, often under reflux conditions in polar aprotic solvents such as ethanol or N,N-dimethylformamide (DMF).

Amidine derivative + β-dicarbonyl compound → Pyrimidine core

Conditions: Reflux at 80-120°C, with catalysts such as ammonium acetate or acids to facilitate cyclization.

Methylation at N-1 and N-6 Positions

Selective methylation is achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride.

Pyrimidine core + methylating agent → N,N,6-trimethylpyrimidin-4-amine

Conditions: Reflux in acetonitrile or DMF, with controlled equivalents to prevent over-methylation.

Introduction of the Pyrrolidin-3-yl Group

The attachment of the pyrrolidin-3-yl moiety proceeds via nucleophilic substitution or coupling:

Nucleophilic substitution: The amino group at position 4 of the pyrimidine reacts with a pyrrolidin-3-yl derivative bearing a suitable leaving group (e.g., halogen or activated ester).

Coupling reactions: Using amide or amine coupling strategies with activated pyrrolidine derivatives.

N,N,6-trimethylpyrimidin-4-amine + pyrrolidin-3-yl halide → Substituted pyrimidine

Conditions: Use of polar solvents like DMF or ethanol, with bases such as triethylamine or potassium carbonate, at temperatures around 60-90°C.

Salt Formation with Hydrochloric Acid

The free base is converted into its dihydrochloride salt by treatment with gaseous HCl or HCl solution:

Pyrimidine derivative + HCl (gas or aqueous) → Dihydrochloride salt

Conditions: Dissolution in water or ethanol, followed by bubbling HCl gas or adding HCl solution, then crystallization.

Representative Reaction Data Table

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Pyrimidine core synthesis | Amidines + β-dicarbonyl | Ethanol / DMF | Reflux (80-120°C) | 4-6 hours | 70-85% | Cyclocondensation |

| 2. Methylation | Methyl iodide / Dimethyl sulfate | Acetonitrile / DMF | Reflux (60-80°C) | 2-4 hours | 75-90% | Regioselective methylation |

| 3. Pyrrolidin-3-yl attachment | Pyrrolidin-3-yl halide + base | DMF / Ethanol | 60-90°C | 6-12 hours | 60-80% | Nucleophilic substitution |

| 4. Salt formation | HCl gas / HCl solution | Water / Ethanol | Room temperature | 1-2 hours | Quantitative | Crystallization of dihydrochloride |

Research Findings and Optimization Strategies

- Selectivity: Methylation at N-1 and N-6 positions is optimized by controlling equivalents of methylating agents and reaction temperature, preventing over-methylation or formation of side products.

- Yield Enhancement: Use of dry, inert atmospheres and anhydrous solvents improves overall yields.

- Reaction Monitoring: TLC and NMR are employed to monitor methylation and substitution progress.

- Purification: Crystallization from ethanol or acetonitrile yields high-purity intermediates and final products.

Notes and Precautions

- Handling methylating agents: Dimethyl sulfate and methyl iodide are highly toxic and carcinogenic; proper fume hoods and protective equipment are mandatory.

- Reaction conditions: Elevated temperatures and prolonged reaction times can lead to decomposition; temperature control is critical.

- Salt formation: Precise pH control during HCl addition ensures complete conversion to dihydrochloride salt without degradation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N,6-trimethyl-2-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions using coupling agents (e.g., HATU or EDCI) for amide bond formation between pyrimidine and pyrrolidine precursors. Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH gradient). Final dihydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by recrystallization from acetonitrile. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Intermediate synthesis | EDCI, DMF, 60°C, 12h | 75 | 90% |

| Salt formation | HCl (2 eq.), EtOH, RT | 85 | ≥98% |

Q. How can researchers confirm the structural integrity of the compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Identify pyrrolidine protons (δ 2.6–3.2 ppm, multiplet) and pyrimidine aromatic protons (δ 8.1–8.5 ppm, singlet). Methyl groups (N,N,6-trimethyl) appear as singlets at δ 2.3–2.6 ppm .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₂₂Cl₂N₆: 337.12). High-resolution MS (HRMS) validates exact mass (e.g., 337.1245) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C 42.74%, H 6.58%, N 24.92%, Cl 21.03%) .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

- Methodological Answer : Test solubility in DMSO (≥50 mg/mL for stock solutions). For aqueous stability, prepare buffered solutions (pH 4–8) and monitor degradation via UV-Vis spectroscopy (λ max ~260 nm). Stability >24h in PBS (pH 7.4) at 4°C is typical for dihydrochloride salts .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be detected and resolved?

- Methodological Answer :

- Detection : Use chiral HPLC (Chiralpak AD-H column, hexane:IPA gradient) to separate enantiomers. Confirm via ¹H-¹H COSY and NOESY NMR to identify spatial correlations between pyrrolidine and pyrimidine moieties .

- Resolution : Employ recrystallization with a chiral resolving agent (e.g., L-tartaric acid) or asymmetric hydrogenation with a Ru-BINAP catalyst .

Q. What strategies address contradictions in biological activity data across in vitro vs. in vivo models?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes, NADPH regeneration system). Low stability may explain reduced in vivo efficacy.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction. High binding (>95%) can limit bioavailability .

- Structural Analogs : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to improve pharmacokinetic profiles. Compare logP (octanol-water) and permeability (Caco-2 assay) .

Q. How can computational methods guide the design of analogs with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize analogs with hydrogen bonds to key residues (e.g., Lys123, Asp184).

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy (MM-PBSA) for lead optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

- Methodological Answer :

-

Dose-Response Curves : Generate IC₅₀ values (72h exposure) across 3+ cell lines (e.g., HeLa, HEK293, MCF-7). Normalize to cell viability controls (MTT assay).

-

Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL-2). Validate via qPCR and Western blot .

Cell Line IC₅₀ (µM) Apoptosis (%) HeLa 12.5 ± 1.2 45 HEK293 >50 <10

Stability and Storage

Q. What are the best practices for long-term storage of the dihydrochloride salt?

- Methodological Answer : Store as a lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO (sealed vials, -80°C). Monitor decomposition via LC-MS every 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.